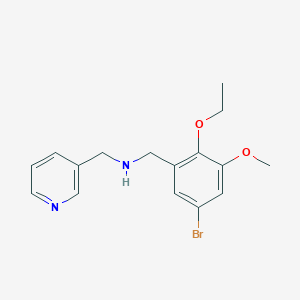
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine, also known as BAEPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BAEPM is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a promising therapeutic target for several neurological disorders.
Mechanism of Action
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine acts as a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. By blocking the activity of α7 nAChRs, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine can modulate several physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been shown to have several biochemical and physiological effects in animal models. For example, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine can improve cognitive function in Alzheimer's disease models and reduce pain perception in animal models of chronic pain. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has also been shown to reduce inflammation in animal models of sepsis and acute lung injury.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine in lab experiments is its selectivity for the α7 nAChR, which allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine is its relatively low potency compared to other α7 nAChR antagonists, which may require higher concentrations of the compound in experiments.
Future Directions
There are several potential future directions for research on N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine and α7 nAChRs. For example, researchers could investigate the role of α7 nAChRs in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, researchers could explore the use of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine as a potential therapeutic agent for these disorders. Finally, researchers could investigate the development of more potent and selective α7 nAChR antagonists, which could have significant clinical implications.
Synthesis Methods
The synthesis of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine involves a multi-step process starting with the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate compound. This intermediate is then reacted with an amine to yield the final product, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine.
Scientific Research Applications
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been used in several scientific studies to investigate the role of α7 nAChRs in various neurological disorders. For example, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been used to study the effect of α7 nAChRs on cognitive function in Alzheimer's disease and schizophrenia. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has also been used to investigate the role of α7 nAChRs in pain perception and addiction.
properties
Product Name |
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine |
|---|---|
Molecular Formula |
C16H19BrN2O2 |
Molecular Weight |
351.24 g/mol |
IUPAC Name |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C16H19BrN2O2/c1-3-21-16-13(7-14(17)8-15(16)20-2)11-19-10-12-5-4-6-18-9-12/h4-9,19H,3,10-11H2,1-2H3 |
InChI Key |
BSAKZLIIVUUQSZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CN=CC=C2)Br)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)Br)CNCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)


![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)


![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
